{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene
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Overview
Description
{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their ability to decompose and release oxygen, making them useful in various industrial applications, including polymerization initiators and bleaching agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene typically involves the reaction of 2,3-dimethylbutan-2-yl hydroperoxide with propan-2-ylbenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the peroxide bond. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and enable the efficient production of large quantities of the compound. The use of continuous flow reactors also enhances safety by minimizing the risk of uncontrolled decomposition of the peroxide.
Chemical Reactions Analysis
Types of Reactions
{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to reduce the peroxide group.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).
Major Products
Oxidation: The major products include alcohols, ketones, and carboxylic acids.
Reduction: The major products are typically alcohols or hydrocarbons.
Substitution: The major products depend on the substituents introduced to the benzene ring, such as bromobenzene or nitrobenzene derivatives.
Scientific Research Applications
{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene has several scientific research applications:
Chemistry: It is used as a polymerization initiator in the production of plastics and resins. Its ability to decompose and release oxygen makes it valuable in oxidation reactions.
Biology: The compound is studied for its potential use in biological assays and as a tool for studying oxidative stress in cells.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its oxidative properties.
Industry: It is used in the bleaching of textiles and paper, as well as in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of {2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene involves the decomposition of the peroxide bond to release free radicals. These free radicals can initiate polymerization reactions or oxidize other molecules. The molecular targets and pathways involved include:
Polymerization: The free radicals generated can initiate the polymerization of monomers to form polymers.
Oxidation: The free radicals can oxidize various substrates, leading to the formation of oxidized products.
Comparison with Similar Compounds
Similar Compounds
Benzoyl peroxide: Another organic peroxide used as a polymerization initiator and in acne treatment.
Di-tert-butyl peroxide: Used as a radical initiator in polymerization and as a cross-linking agent.
Cumene hydroperoxide: Used in the production of phenol and acetone and as a polymerization initiator.
Uniqueness
{2-[(2,3-Dimethylbutan-2-yl)peroxy]propan-2-yl}benzene is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organic peroxides. Its ability to release free radicals under controlled conditions makes it particularly valuable in industrial and research applications.
Properties
CAS No. |
568908-09-8 |
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Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-(2,3-dimethylbutan-2-ylperoxy)propan-2-ylbenzene |
InChI |
InChI=1S/C15H24O2/c1-12(2)14(3,4)16-17-15(5,6)13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI Key |
IMFKECHGEVIHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)OOC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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